REACTION_CXSMILES
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Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[NH2:12].[CH3:13][N:14](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:12][C:3]1[C:4]([N+:9]([O-:11])=[O:10])=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[C:13]#[N:14] |f:2.3.4,5.6.7.8.9|
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Name
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|
Quantity
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22.7 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])N
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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22.6 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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7.78 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between ethyl acetate (500 mL) and brine (500 mL)
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Recrystallization of the
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Type
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CONCENTRATION
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Details
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concentrate from methanol
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Type
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CUSTOM
|
Details
|
provided EXAMPLE 45B
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Name
|
|
Type
|
|
Smiles
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NC1=C(C#N)C=C(C=C1[N+](=O)[O-])F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |